1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine
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Overview
Description
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group and a 3-methylbenzyl group It has a molecular formula of C20H26N2O2S and a molecular weight of 35850 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,5-Dimethylphenylsulfonyl Group: The 2,5-dimethylphenylsulfonyl group can be introduced through a sulfonylation reaction using 2,5-dimethylbenzenesulfonyl chloride and a suitable base such as triethylamine.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached to the piperazine ring through a nucleophilic substitution reaction using 3-methylbenzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
Oxidation: Formation of benzylic alcohols or ketones
Reduction: Formation of reduced piperazine derivatives
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The piperazine ring can interact with various receptors, including serotonin and dopamine receptors, leading to modulation of their activity.
Enzyme Inhibition: The sulfonyl group can inhibit certain enzymes by forming covalent bonds with their active sites.
Signal Transduction Pathways: The compound can influence signal transduction pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine
- 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine
- 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Uniqueness
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,5-dimethylphenylsulfonyl and 3-methylbenzyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O2S/c1-16-5-4-6-19(13-16)15-21-9-11-22(12-10-21)25(23,24)20-14-17(2)7-8-18(20)3/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
PMDMJQJFQSLZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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